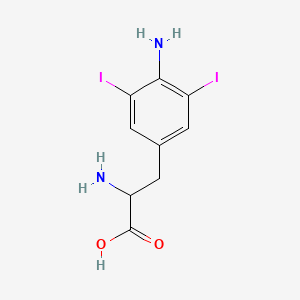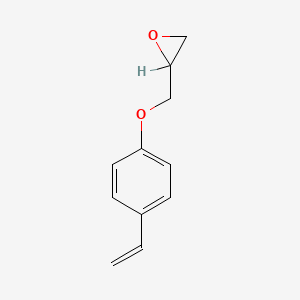
Oxirane, ((4-ethenylphenoxy)methyl)-
概要
説明
“Oxirane, ((4-ethenylphenoxy)methyl)-” is an organic compound with the molecular formula C11H12O2 . It is a colorless liquid with an odor similar to ether . The compound is also known by other names such as 4-Ethenylphenylglycidyl ether, (4-Vinylphenyl) (glycidyl) ether, and 2-((4-Vinylphenoxy)methyl)oxirane .
Synthesis Analysis
The synthesis of “Oxirane, ((4-ethenylphenoxy)methyl)-” can be achieved through the reaction of 4-ethenylphenol with epichlorohydrin . The specific method involves heating 4-ethenylphenol with an excess of epichlorohydrin under alkaline conditions to obtain the target product .Molecular Structure Analysis
The molecular weight of “Oxirane, ((4-ethenylphenoxy)methyl)-” is 176.21 g/mol . The InChIKey of the compound is AAUXVPAKDMCMMN-UHFFFAOYSA-N . The compound has a topological polar surface area of 21.8 Ų .Chemical Reactions Analysis
“Oxirane, ((4-ethenylphenoxy)methyl)-” is commonly used as an intermediate in the synthesis of organic compounds and polymers . It can be used as a component of adhesives, coatings, and resins . Furthermore, it is widely applied in the synthesis processes of polyurethane, epoxy resin, and acrylic resin .Physical And Chemical Properties Analysis
“Oxirane, ((4-ethenylphenoxy)methyl)-” is a colorless liquid with a density of 1.05 g/mL . It has a boiling point of 107-108℃ and is insoluble in water . The compound has a rotatable bond count of 4 .科学的研究の応用
Polymer and Composite Material Development
Oxiranes play a crucial role in developing composite materials with low shrinkage properties. Research shows that certain oxiranes induce micronuclei and gene mutations in mammalian cells, suggesting their potential impact on genetic mechanisms critical for material safety and biocompatibility evaluations (Schweikl, Schmalz, & Weinmann, 2004).
Electrochromic Applications
The synthesis of oxirane derivatives, such as 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane (EDOT-MO), demonstrates significant improvements in electrochromic properties. These derivatives exhibit high contrast ratios and coloration efficiencies, highlighting oxiranes' potential in developing advanced electrochromic devices (Zhang et al., 2014).
Polymer Chemistry Innovations
Oxiranes such as 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane have been explored for polymer synthesis, leading to polymers with unique π-stacked structures. This research opens pathways to materials with novel properties, including enhanced intramolecular charge transfer interactions (Merlani et al., 2015).
Dental Material Stability
Siloranes, oxirane-containing silicon-based monomers, are explored for low shrinkage/stress dental composites. Their stability in aqueous systems suggests suitability for oral environment applications, providing a foundation for safer and more effective dental materials (Eick et al., 2006).
Safety and Hazards
While the toxicity and hazards of “Oxirane, ((4-ethenylphenoxy)methyl)-” are relatively low, proper usage and storage are still necessary . Contact with the compound may cause irritation to the eyes and skin, so personal protective equipment should be worn during handling . The compound should be stored away from heat sources, in a cool, dry place, and in a sealed container .
将来の方向性
“Oxirane, ((4-ethenylphenoxy)methyl)-” is primarily used in research and development . Given its wide application in the synthesis of various compounds and polymers, future directions may include exploring new synthesis methods, investigating its potential uses in other areas, and studying its environmental impact and safety profile.
作用機序
Target of Action
It is commonly used as an intermediate in the synthesis of organic compounds and polymers . Therefore, its targets can be inferred to be the molecules it reacts with during these synthesis processes.
Mode of Action
2-[(4-ethenylphenoxy)methyl]oxirane interacts with its targets through chemical reactions. It is often used in the synthesis of polymers such as polyurethane, epoxy resins, and acrylic resins . The exact mode of action would depend on the specific synthesis process and the other reactants involved.
Biochemical Pathways
The biochemical pathways affected by 2-[(4-ethenylphenoxy)methyl]oxirane are primarily those involved in the synthesis of the aforementioned polymers . The compound can react with various other molecules to form complex structures, affecting the pathways that produce these structures.
Result of Action
The result of 2-[(4-ethenylphenoxy)methyl]oxirane’s action is the formation of various organic compounds and polymers . These can be used in a variety of applications, including as adhesives, coatings, and components of resins .
Action Environment
The action, efficacy, and stability of 2-[(4-ethenylphenoxy)methyl]oxirane can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place away from heat sources . Additionally, personal protective equipment should be worn when handling the compound, as it may cause irritation to the eyes and skin .
特性
IUPAC Name |
2-[(4-ethenylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h2-6,11H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXVPAKDMCMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949383 | |
| Record name | 2-[(4-Ethenylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2653-39-6 | |
| Record name | 2-[(4-Ethenylphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2653-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, ((4-ethenylphenoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Ethenylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




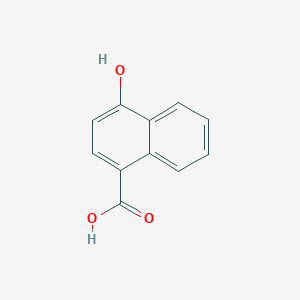


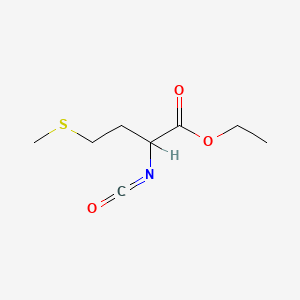
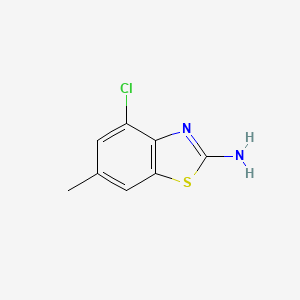
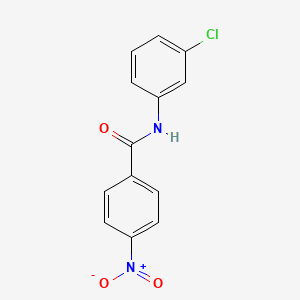
![6-Chlorotetrazolo[1,5-b]pyridazine](/img/structure/B1605628.png)
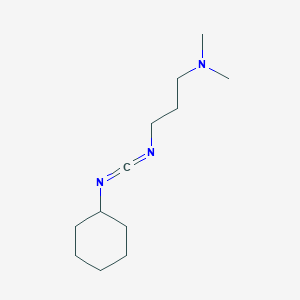
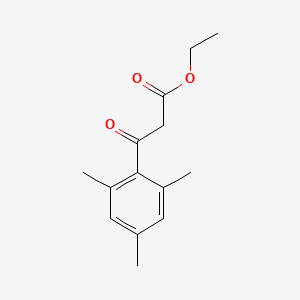
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate](/img/structure/B1605633.png)

![2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1605635.png)
